3-[(2-fluoro-5-methylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a benzofuranone moiety through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 2-fluoro-5-methylaniline with a suitable benzofuranone derivative under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom and the amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-[(2-Fluoro-5-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to its specific combination of a fluorine atom, a methyl group, and a benzofuranone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12FNO2 |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12FNO2/c1-9-6-7-12(16)13(8-9)17-14-10-4-2-3-5-11(10)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
NNYCDDARGIBWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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